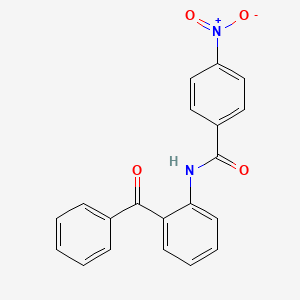
N-(2-benzoylphenyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoylphenyl)-4-nitrobenzamide is a compound that belongs to the class of benzamides, which are characterized by the presence of a benzoyl group attached to an amide nitrogen atom. The compound is further modified by the presence of a nitro group, which is a common functional group in medicinal chemistry due to its electronic properties and ability to undergo various chemical reactions.
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involves the use of NMR, MS, IR, and X-ray diffraction methods for characterization . Another example is the regioselective and stereospecific synthesis of N-[(Z)-1-oxo-1,3-diphenylprop-2-en-2-yl]-4-nitrobenzamide, which is achieved through the isomerization of aziridines in the presence of diethyl thiourea . These methods provide insights into the possible synthetic routes that could be applied to N-(2-benzoylphenyl)-4-nitrobenzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using single-crystal X-ray diffraction. For example, the crystal structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide was determined, revealing the dihedral angles between aromatic rings and the orientation of nitro groups . Similarly, the structure of N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide was elucidated using X-ray diffraction and supported by DFT calculations . These studies suggest that a similar approach could be used to analyze the molecular structure of N-(2-benzoylphenyl)-4-nitrobenzamide.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions. For instance, the alcoholysis of N,N-bis(2-picolyl)-p-nitrobenzamide and related compounds in the presence of metal ions has been studied, revealing a common reaction mechanism and the substantial acceleration provided by the metal ion . Additionally, photo-rearrangement reactions of N-aryl-2-nitrobenzamides have been explored, leading to the formation of azo compounds under light exposure . These findings indicate that N-(2-benzoylphenyl)-4-nitrobenzamide may also participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the crystal structure and spectroscopic properties of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide were investigated, showing that the compound's properties are stabilized by pi-pi conjugation and hydrogen bonding interactions . The crystal structure of N-(2,4-Dichlorophenyl)benzamide revealed that the molecules are linked by N-H...O hydrogen bonds into infinite chains . These studies suggest that the physical and chemical properties of N-(2-benzoylphenyl)-4-nitrobenzamide could be similarly characterized by its intermolecular interactions and crystal packing.
Scientific Research Applications
Synthesis and Characterization
N-(2-Benzoylphenyl)-4-Nitrobenzamide and its derivatives are subjects of research in the field of organic chemistry, particularly in synthesis and structural analysis. The compound has been studied for its regio- and stereo-synthesis, with detailed insights into its crystal structure and NMR assignments. These studies focus on the chemical reactions and rearrangements leading to the formation of the compound, as well as detailed analysis of its molecular structure (Samimi, 2016).
Pharmaceutical Applications
In the pharmaceutical realm, derivatives of N-(2-Benzoylphenyl)-4-Nitrobenzamide have been synthesized and evaluated for their biological activities. For example, nickel and copper metal complexes of certain derivatives of this compound have been synthesized and characterized for their potential antibacterial activities. The synthesis involves using IR, NMR, mass spectrometry, and elemental analysis to understand the interactions between the compound and metals, and their resulting efficacy against bacteria (Saeed et al., 2010).
Anticonvulsant Properties
Some 4-nitro-N-phenylbenzamides, closely related to N-(2-Benzoylphenyl)-4-Nitrobenzamide, have been synthesized and tested for their anticonvulsant properties. These studies involve assessing the compound's effectiveness in seizure models, comparing their therapeutic potential with known anticonvulsant agents (Bailleux et al., 1995).
Material Science Applications
In material science, N-(2-Benzoylphenyl)-4-Nitrobenzamide derivatives have been used to study the formation of ternary cocrystals, focusing on hydrogen bonds and halogen bonds. This research provides insights into the molecular interactions and the potential for designing new materials with specific properties (Tothadi & Desiraju, 2013).
Chemical Reactions and Transformations
Research also includes investigations into the photo-rearrangement of N-aryl-2-nitrobenzamides, a class of compounds related to N-(2-Benzoylphenyl)-4-Nitrobenzamide. This research examines the reactions that occur when these compounds are exposed to light, leading to transformations into different molecular structures (Gunn & Stevens, 1973).
Catalysis and Chemical Modifications
The compound has been used in studies involving regioselective ortho-acetoxylation/methoxylation via substrate-directed C–H activation. This research is pivotal in understanding how specific functional groups in molecules like N-(2-Benzoylphenyl)-4-Nitrobenzamide can be selectively modified, which has implications in synthetic chemistry (Reddy et al., 2011).
Safety And Hazards
properties
IUPAC Name |
N-(2-benzoylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)21-20(24)15-10-12-16(13-11-15)22(25)26/h1-13H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFIRIXUDKKYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoylphenyl)-4-nitrobenzamide | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-4-oxobutanoate](/img/structure/B2528422.png)
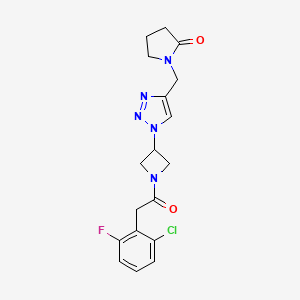

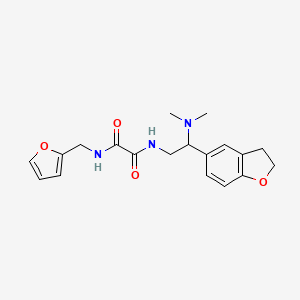
![2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylhydrazone](/img/structure/B2528429.png)
![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2528432.png)
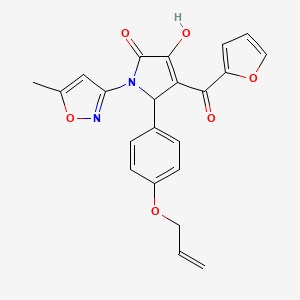
![3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2528434.png)
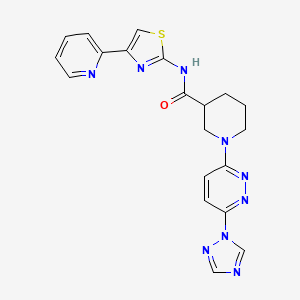
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate](/img/structure/B2528438.png)
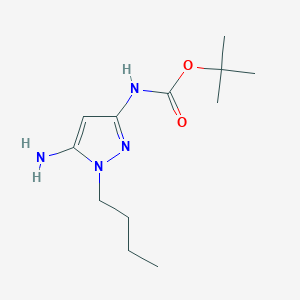
![N-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2528442.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2528443.png)
